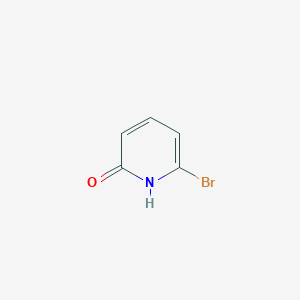

2-Bromo-6-hydroxypyridine

Beschreibung

2-Bromo-6-hydroxypyridine (C₅H₄BrNO) is a halogenated pyridine derivative featuring a hydroxyl group at the 6-position and a bromine atom at the 2-position. This compound serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic frameworks. Its reactivity is influenced by the electron-withdrawing bromine atom and the acidic hydroxyl group, which can participate in hydrogen bonding and deprotonation under basic conditions. Evidence from synthetic routes demonstrates its utility in forming derivatives such as 6-hydroxy-pyridine-2-carboxylic acid via halogen–metal exchange reactions using Grignard reagents . Characterization methods like $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and FT-IR spectroscopy are critical for monitoring its transformations .

Eigenschaften

IUPAC Name |

6-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMMPWVMVDGZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356210 | |

| Record name | 2-Bromo-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27992-32-1 | |

| Record name | 6-Bromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

-

Diazotization : 2-Amino-6-hydroxypyridine is treated with hydrobromic acid (HBr) and bromine (Br₂) at low temperatures (-10°C to -5°C) to form a diazonium salt intermediate.

-

Bromination : Sodium nitrite (NaNO₂) is added to decompose the diazonium salt, releasing nitrogen gas and generating a brominated product.

-

Neutralization : Sodium hydroxide (NaOH) is introduced to quench excess acid, and the product is extracted using diethyl ether.

Key Conditions :

Challenges and Optimizations

-

Hydroxyl Group Stability : The hydroxyl group’s acidity necessitates careful pH control to avoid deprotonation or side reactions.

-

Side Products : Over-bromination at position 4 or 5 is mitigated by precise stoichiometry and low temperatures.

Protection/Deprotection Strategy Using Benzyl Groups

This method avoids direct functionalization of the hydroxyl group by employing a protective benzyl group, as inferred from the preparation of 2-bromo-6-benzyloxypyridine.

Synthetic Pathway

-

Benzylation : 6-Hydroxypyridine is treated with benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) to form 6-benzyloxypyridine.

-

Bromination : Electrophilic bromination at position 2 is achieved using bromine (Br₂) in dichloromethane (CH₂Cl₂) at 40–60°C.

-

Deprotection : Catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis removes the benzyl group, yielding this compound.

Key Conditions :

Industrial Relevance

-

Scalability : Benzyl protection is compatible with continuous-flow reactors, enabling large-scale production.

-

Purity : Final products exhibit >98% purity after recrystallization.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diazotization | 70–85 | 95 | Moderate | High |

| Protection/Deprotection | 50–70 | 98 | High | Moderate |

| Directed Metalation | 60–80 | 97 | Low | Low |

Insights :

-

Diazotization offers the best balance of yield and cost but requires precise temperature control.

-

Protection/Deprotection is preferred for industrial-scale synthesis despite moderate yields.

-

Directed Metalation is limited by its reliance on anhydrous conditions and specialized reagents.

Industrial Production Considerations

Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-hydroxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-hydroxypyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

- Substitution reactions yield various substituted pyridines.

- Oxidation reactions produce pyridine ketones or aldehydes.

- Reduction reactions result in 6-hydroxypyridine .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-6-hydroxypyridine serves as a key intermediate in the synthesis of various complex organic molecules. It participates in:

- Nucleophilic Substitution Reactions: Where the bromine atom can be replaced by nucleophiles such as amines or alcohols.

- Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction can yield 6-hydroxypyridine.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + NH | 6-Hydroxypyridin-2-amine |

| Oxidation | This compound + KMnO | 2-Bromo-6-pyridone |

| Reduction | This compound + LiAlH | 6-Hydroxypyridine |

Pharmaceutical Development

The compound is instrumental in developing drugs targeting neurological and inflammatory diseases. For instance:

- Case Study: A study demonstrated that derivatives of this compound exhibited potential as inhibitors for certain biological targets relevant to neurodegenerative diseases .

Agrochemical Production

In agriculture, it is used to synthesize various agrochemicals that enhance crop yield and pest resistance. Its derivatives are often employed as herbicides and fungicides.

Recent studies have investigated the biological activity of this compound through molecular docking and other computational methods. For example:

- Molecular Docking Studies: These studies revealed that the compound interacts favorably with specific protein targets, indicating potential therapeutic applications .

Case Study 1: Synthesis of Heteroarylated Compounds

A novel methodology was developed using this compound for synthesizing heteroarylated compounds, showcasing its versatility as a synthon . The reactions were optimized to achieve high yields.

Case Study 2: Coordination Chemistry

Research involving the coordination of this compound with rhodium complexes revealed unique structural properties and absorption characteristics, which could lead to applications in catalysis .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-hydroxypyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit certain kinases involved in inflammatory responses, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Brominated Pyridines

Structural and Physicochemical Properties

The table below compares 2-bromo-6-hydroxypyridine with analogous bromopyridines differing in substituent type and position:

Biologische Aktivität

2-Bromo-6-hydroxypyridine (C5H4BrNO) is a heterocyclic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. As a derivative of pyridine, it features a bromine atom at the second position and a hydroxyl group at the sixth position, which significantly influences its chemical reactivity and biological properties.

This compound is characterized by its high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for neuropharmacological applications . The compound's reactivity is largely attributed to the nitrogen atom in the pyridine ring, which plays a crucial role in various chemical reactions, including nucleophilic substitutions and oxidative additions.

Key Properties

- Molecular Formula : C5H4BrNO

- Mechanism of Action : Involves interactions with biological macromolecules, potentially influencing pathways related to inflammation, neuroprotection, and antimicrobial activity .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains. Its derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antiviral Properties : The compound's structural features suggest potential antiviral activity, particularly against viruses like SARS-CoV-2. Pyridine derivatives are known for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

- Neuroprotective Effects : Given its ability to cross the BBB, this compound is being explored for its neuroprotective properties. Studies indicate that it may modulate pathways associated with neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated various pyridine derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The compound exhibited MIC values ranging from 6.25 to 12.5 μg/mL, indicating strong antibacterial activity .

- Neuropharmacological Applications : Research focusing on the synthesis of new compounds derived from this compound has shown promise in developing treatments for conditions like Alzheimer's disease. These compounds were noted for their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

| Compound Name | Antimicrobial Activity | Neuroprotective Potential | Other Activities |

|---|---|---|---|

| This compound | High | Moderate | Antiviral |

| 3-Bromo-2-hydroxypyridine | Moderate | Low | None |

| 6-Bromo-2-pyridone | Low | Moderate | Anticancer |

Q & A

Q. What are the most reliable synthetic routes for 2-Bromo-6-hydroxypyridine, and how can reaction efficiency be optimized?

The synthesis of this compound can be adapted from methods used for analogous bromopyridines. For example, diazotization of 6-aminopyridin-2-ol followed by bromination using HBr/NaNO₂ under controlled acidic conditions (0–5°C) is a plausible route . Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 for amine:HBr), temperature control to minimize side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require iterative adjustments to reaction time and catalyst loading (e.g., CuBr for bromination) .

Q. How can researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show a singlet for the hydroxyl proton (~δ 10–12 ppm) and distinct aromatic proton splitting patterns (e.g., doublets for H-3 and H-5) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 174.0 (M+H⁺) with isotopic signatures for bromine (1:1 ratio for M and M+2 peaks) .

- Melting Point : Compare observed mp (e.g., 78–82°C) with literature values to assess purity .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity (>95%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?

Regioselectivity in Suzuki-Miyaura or Ullmann couplings can be influenced by:

- Protecting Groups : Temporarily protecting the hydroxyl group (e.g., as a silyl ether) to prevent undesired coordination with catalysts .

- Catalyst Selection : Pd(PPh₃)₄ or NiCl₂(dppe) for C–Br activation, with ligand tuning (e.g., bipyridines) to direct coupling to the C-2 position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while coordinating solvents (THF) may stabilize reactive metal complexes .

Q. How can researchers resolve contradictions in reported catalytic activity data for metal complexes derived from this compound?

Discrepancies in catalytic performance (e.g., turnover numbers in ethylene oligomerization) may arise from:

- Impurity Profiles : Trace halides or moisture can deactivate catalysts. Use elemental analysis (EA) or ICP-MS to verify metal-ligand ratios .

- Steric vs. Electronic Effects : Compare X-ray crystallography data of ligand-metal complexes to assess bond angles and electron density distribution .

- Reaction Conditions : Standardize parameters (temperature, pressure, substrate concentration) across studies to isolate variables .

Q. What methodologies enable the use of this compound in synthesizing functionalized bipyridine ligands?

Reductive homocoupling of this compound using Ni(0) catalysts (e.g., Ni(cod)₂) in DMF at 80°C produces 6,6'-dihydroxy-2,2'-bipyridine. Subsequent functionalization (e.g., methylation, phosphorylation) can tailor ligand properties for catalysis . Key steps include:

- Workup : Extract with CH₂Cl₂, dry over MgSO₄, and recrystallize from ethanol.

- Characterization : Monitor coupling efficiency via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to detect decomposition products (e.g., hydrolysis to 6-hydroxypyridine) .

- Light Sensitivity : Expose to UV light (254 nm) and monitor bromine loss via XPS or ion chromatography .

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C) .

Q. What analytical approaches differentiate between tautomeric forms of this compound in solution?

- Variable Temperature NMR : Observe chemical shift changes (e.g., hydroxyl proton) between 25°C and −40°C to detect keto-enol tautomerism .

- IR Spectroscopy : Compare O–H stretching frequencies (enol: ~3200 cm⁻¹; keto: ~2700 cm⁻¹) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict relative stability of tautomers .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.